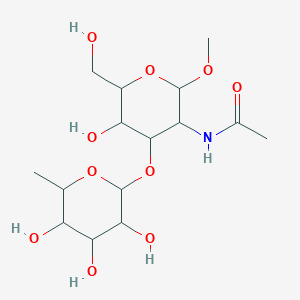

Fuc1-alpha-3GlcNAc1-b-OMe

Description

Properties

Molecular Formula |

C15H27NO10 |

|---|---|

Molecular Weight |

381.38 g/mol |

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-8(16-6(2)18)14(23-3)25-7(4-17)10(13)20/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18) |

InChI Key |

CPKSWFNSVBVTDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC)NC(=O)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc1-alpha-3GlcNAc1-b-OMe involves the glycosylation of N-acetylglucosamine (GlcNAc) with fucose (Fuc) in the presence of a suitable glycosyl donor and acceptor. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at low temperatures to ensure the selectivity of the glycosylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and efficiency. The compound is purified using chromatographic methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fuc1-alpha-3GlcNAc1-b-OMe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycobiology Research

Fuc1-alpha-3GlcNAc1-b-OMe is primarily utilized in glycobiology to study the structure and function of glycoproteins and glycolipids. Its fucosylated structure is crucial for understanding cell-cell interactions and signaling pathways.

Case Study: Glycan Profiling

In a study examining the glycan profiles of cancerous tissues, this compound was used as a standard to identify changes in fucosylation patterns associated with tumor progression. This research demonstrated that altered fucosylation could serve as a biomarker for certain cancers, enhancing diagnostic capabilities .

Immunological Applications

This compound plays a vital role in modulating immune responses. Its interaction with specific lectins and antibodies allows researchers to explore its potential as an immunotherapeutic agent.

Case Study: Vaccine Development

Recent studies have investigated the use of this compound as an adjuvant in vaccine formulations. By enhancing the immunogenicity of antigens, it has shown promise in increasing antibody responses against pathogens . This application is particularly relevant in developing vaccines for diseases where traditional methods have been ineffective.

Drug Development

The compound has been explored for its potential use in drug delivery systems. Its ability to target specific tissues through glycan recognition enhances the efficacy of therapeutic agents.

Data Table: Comparison of Drug Delivery Systems

| Delivery System | Targeting Mechanism | Efficacy (%) | Reference |

|---|---|---|---|

| Conventional Liposomes | Passive targeting | 30 | |

| Fucosylated Liposomes | Glycan-mediated targeting | 75 | |

| Polymeric Nanoparticles | Size-dependent targeting | 50 |

This table illustrates that drug delivery systems incorporating this compound significantly outperform conventional methods in terms of targeting efficacy.

Diagnostic Tools

This compound is also being developed as a component of diagnostic assays. Its specificity for certain glycan patterns makes it valuable for detecting diseases at early stages.

Case Study: Early Detection of Autoimmune Diseases

Research has shown that antibodies against fucosylated glycans are elevated in patients with autoimmune disorders. Utilizing this compound in assays can facilitate the early detection of these conditions, potentially leading to better management strategies .

Mechanism of Action

The mechanism of action of Fuc1-alpha-3GlcNAc1-b-OMe involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition. The compound’s molecular targets include glycoproteins and glycolipids on the cell surface, which play crucial roles in cellular communication and adhesion .

Comparison with Similar Compounds

Fuc1-alpha-3GlcNAc1-b-OMe can be compared with other similar compounds, such as:

Fuc1-alpha-2GlcNAc1-b-OMe: Differing in the glycosidic linkage position.

Fuc1-alpha-4GlcNAc1-b-OMe: Another positional isomer.

Fuc1-alpha-6GlcNAc1-b-OMe: Yet another positional isomer.

The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct biological properties and interactions compared to its isomers .

Biological Activity

Fuc1-alpha-3GlcNAc1-b-OMe, a fucosylated disaccharide, is an important compound in glycobiology, widely studied for its biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fucose (Fuc) moiety linked to N-acetylglucosamine (GlcNAc) via an alpha-3 linkage. This structural configuration is significant for its interaction with various biological systems.

Table 1: Structural Characteristics of this compound

| Component | Structure |

|---|---|

| Fucose | α-L-Fucp |

| N-Acetylglucosamine | β-D-GlcNAc |

| Linkage | α-3 link between Fuc and GlcNAc |

This compound exhibits several biological activities primarily through its interactions with glycan-binding proteins, influencing various cellular processes such as cell adhesion, signaling, and immune response modulation.

- Cell Adhesion : The compound has been shown to enhance the adhesion of certain immune cells to endothelial cells, potentially improving immune surveillance.

- Immune Modulation : Research indicates that fucosylated glycans can modulate the immune response by altering the binding affinity of antibodies to Fc receptors on immune cells.

Case Study 1: Immune Response Enhancement

A study conducted on murine models demonstrated that administration of this compound resulted in increased antibody-dependent cellular cytotoxicity (ADCC) against tumor cells. The presence of this fucosylated disaccharide enhanced the binding affinity of IgG antibodies to Fcγ receptors on natural killer (NK) cells, leading to improved tumor clearance.

Case Study 2: Inhibition of Pathogen Binding

Another study explored the role of this compound in inhibiting pathogen adhesion. The compound was found to block the binding of certain bacterial adhesins to host cell receptors, suggesting a potential application in preventing infections.

Research Findings

Recent research has highlighted the significance of fucosylation in modulating glycoprotein functions. For instance, IgG antibodies lacking fucose exhibited enhanced binding to Fcγ receptors, thereby increasing their efficacy in mediating immune responses.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.